1-BENZYL-4-(4-BROMOBENZOYL)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE
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Overview
Description
1-BENZYL-4-(4-BROMOBENZOYL)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE is a complex organic compound with a unique structure that includes a tetrahydroquinoxalinone core, a benzyl group, and a bromobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-4-(4-BROMOBENZOYL)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoxalinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroquinoxalinone core.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the tetrahydroquinoxalinone core.
Addition of the Bromobenzoyl Group: The bromobenzoyl group is added via an acylation reaction, typically using a bromobenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-4-(4-BROMOBENZOYL)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The bromobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, reduced quinoxaline derivatives, and substituted derivatives with different functional groups.
Scientific Research Applications
1-BENZYL-4-(4-BROMOBENZOYL)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 1-BENZYL-4-(4-BROMOBENZOYL)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
1-BENZYL-4-(4-BROMOBENZOYL)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE can be compared with similar compounds such as:
1-Benzoyl-4-(4-nitrophenyl)piperazine: Similar structure but with a nitrophenyl group instead of a bromobenzoyl group.
1-(4-Bromobenzoyl)-4-phenylpiperazine: Similar structure but with a phenyl group instead of a tetrahydroquinoxalinone core.
Properties
IUPAC Name |
1-benzyl-4-(4-bromobenzoyl)-3,3-dimethylquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN2O2/c1-24(2)23(29)26(16-17-8-4-3-5-9-17)20-10-6-7-11-21(20)27(24)22(28)18-12-14-19(25)15-13-18/h3-15H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPIPQVLXIHVPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Br)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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